molecular formula C10H9N3O3S B2672964 Methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate CAS No. 403721-83-5

Methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate

Cat. No. B2672964
CAS RN: 403721-83-5
M. Wt: 251.26
InChI Key: VKMJXOLKHAMXBE-UHFFFAOYSA-N
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Description

“Methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate” is a chemical compound. Its structure suggests that it belongs to the class of organic compounds known as quinazolines, which are compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene rings and a pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate” could not be retrieved from the available sources .

Scientific Research Applications

Antitumor Activity

Compounds containing a 1,3-thiazolidin-4-one fragment, similar to the structure of Methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate, are widely known for their biological activity . They have been found to possess antitumor properties . The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines .

Antimicrobial Properties

These compounds have also been found to possess antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anti-tubercular Properties

Another significant application of these compounds is their anti-tubercular properties . This could potentially lead to the development of new treatments for tuberculosis.

Acetylcholinesterase Inhibitors

These compounds act as acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are drugs that prevent the breakdown of acetylcholine, a chemical that helps the nerves to communicate with each other. They are used to treat diseases like Alzheimer’s and Parkinson’s.

Inducing Leukemia Cell Apoptosis

These compounds have been found to induce apoptosis in leukemia cells . This could potentially lead to new treatments for leukemia.

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Antibacterial Activity

Some tested compounds exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria . Their activity exceeded those of ampicillin as well as streptomycin by 10–50 fold .

properties

IUPAC Name

methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-16-10(15)12-13-8(14)6-4-2-3-5-7(6)11-9(13)17/h2-5H,1H3,(H,11,17)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMJXOLKHAMXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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